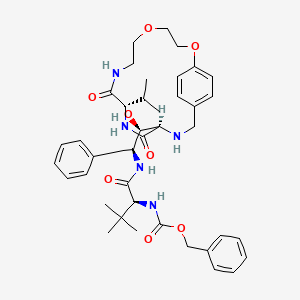
Acetamide, (4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitrophenyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, (4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitrophenyl)-, monohydrochloride is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b]thiazoles, including Acetamide, (4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitrophenyl)-, monohydrochloride, typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. The reaction conditions often include heating the reagent mixture in a suitable solvent such as benzene for several hours . The specific synthetic route for this compound may involve the use of γ-bromodipnones and 2-aminothiazoles, leading to the formation of the desired imidazo[2,1-b]thiazole system .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, (4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitrophenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives .
Applications De Recherche Scientifique
Acetamide, (4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitrophenyl)-, monohydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential anticancer, antiviral, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Industrial Chemistry: It is used in the development of new materials and catalysts for various chemical processes.
Mécanisme D'action
The mechanism of action of Acetamide, (4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitrophenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Levamisole: A well-known imidazo[2,1-b]thiazole derivative used as an anthelmintic and immunomodulatory agent.
Benzothiazole Derivatives: These compounds have diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
Acetamide, (4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitrophenyl)-, monohydrochloride is unique due to its specific structural features and the presence of both imidazo[2,1-b]thiazole and nitrophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
160518-44-5 |
|---|---|
Formule moléculaire |
C13H13ClN4O3S |
Poids moléculaire |
340.79 g/mol |
Nom IUPAC |
N-[4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-2-nitrophenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C13H12N4O3S.ClH/c1-8(18)15-10-3-2-9(6-11(10)17(19)20)12-7-21-13-14-4-5-16(12)13;/h2-3,6-7H,4-5H2,1H3,(H,15,18);1H |
Clé InChI |
USHFKQKAOQULRU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)C2=CSC3=NCCN23)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(3E)-3-[(2-methoxyphenoxy)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B12747542.png)






